Idraparinux - 162610-17-5

Idraparinux

Catalog Number: EVT-270030
CAS Number: 162610-17-5
Molecular Formula: C38H64NaO49S7
Molecular Weight: 1552.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Idraparinux, a synthetic pentasaccharide is an antithrombin-dependent inhibitor of activated factor X. It was developed for the treatment and prevention of thromboembolic events. However, clinical trials have revealed that idraparinux had lead to bleeding. As a result, Sanofi stopped the development of the drug.
Source and Classification

Idraparinux is derived from heparin, a naturally occurring anticoagulant found in the body. Its classification falls under the category of glycosaminoglycans, although it is a fully O-sulfated and O-methylated synthetic analog, distinguishing it from traditional glycosaminoglycans. The structural modifications enhance its pharmacological properties, particularly in terms of bioavailability and duration of action.

Synthesis Analysis

The synthesis of Idraparinux has been explored through various methodologies, emphasizing efficiency and modularity. A notable approach involves a one-pot synthesis using glycosyl phosphates with protective groups such as 6-O-tert-butyl diphenyl silyl. The synthesis typically follows these steps:

  1. Glycosylation Reactions: The assembly of Idraparinux involves multiple glycosylation reactions, employing different donors and acceptors to build the pentasaccharide structure.
  2. Protective Group Management: Various protective groups are used to control reactivity during synthesis, ensuring selective reactions at specific hydroxyl groups.
  3. Sulfation and Methylation: After the pentasaccharide backbone is formed, it undergoes sulfation to introduce sulfate groups crucial for its anticoagulant activity.

Recent studies have reported methods that achieve high yields and stereoselectivity through efficient coupling strategies, such as the DEF+GH route, which streamlines the synthesis process .

Molecular Structure Analysis

The molecular structure of Idraparinux consists of a pentasaccharide backbone with specific modifications:

  • Composition: It includes five sugar units with multiple sulfate and methyl groups.
  • Conformation: The conformation is critical for its interaction with antithrombin III; thus, studies often utilize NMR spectroscopy to analyze its three-dimensional structure.
  • Key Functional Groups: The presence of sulfate groups enhances its solubility and increases binding affinity to proteins involved in coagulation .

The detailed molecular formula for Idraparinux is C₁₈H₂₃N₁₃O₂₁S₇, highlighting its complex nature.

Chemical Reactions Analysis

Idraparinux participates in several chemical reactions relevant to its synthesis and functionality:

  1. Glycosylation Reactions: These are fundamental for building the saccharide chain. The reactions are typically facilitated by activating agents like N-iodosuccinimide (NIS) or trimethylsilyl trifluoromethanesulfonate (TMSOTf).
  2. Sulfation Reactions: Sulfation is performed using sulfur trioxide-pyridine complexes or sulfur trioxide-triethylamine complexes to introduce sulfate esters at specific positions on the sugar units.
  3. Hydrogenolysis: This reaction is used to remove protective groups after the desired structure has been formed, allowing for the finalization of Idraparinux .

These reactions are carefully controlled to maintain yield and purity throughout the synthesis process.

Mechanism of Action

Idraparinux exerts its anticoagulant effect primarily through the inhibition of factor Xa via its interaction with antithrombin III:

  1. Binding Mechanism: Idraparinux binds to antithrombin III through its pentasaccharide sequence, inducing a conformational change that enhances antithrombin's ability to inhibit factor Xa.
  2. Inhibition of Coagulation Cascade: By inhibiting factor Xa, Idraparinux effectively disrupts the coagulation cascade, preventing thrombus formation.

This mechanism underscores the importance of structural integrity in Idraparinux for effective anticoagulation .

Physical and Chemical Properties Analysis

Idraparinux exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 2,000 Da.
  • Solubility: Highly soluble in water due to its ionic character from sulfate groups.
  • Stability: Stable under physiological conditions but sensitive to extreme pH levels.

These properties contribute to its effectiveness as an anticoagulant while influencing formulation considerations for therapeutic use .

Applications

Idraparinux has significant applications in clinical settings:

  1. Anticoagulation Therapy: It is primarily used for preventing venous thromboembolism in patients undergoing surgery or those with limited mobility.
  2. Management of Atrial Fibrillation: Its long half-life makes it suitable for patients requiring long-term anticoagulation therapy.
  3. Research Applications: Due to its unique structure and mechanism of action, Idraparinux serves as a model compound for studying anticoagulant properties and developing new therapies .
Introduction to Idraparinux in Anticoagulant Research

Historical Context and Development Trajectory of Synthetic Pentasaccharides

The development of synthetic pentasaccharides represents a transformative advancement in anticoagulant pharmacology, originating from the structural elucidation of heparin’s antithrombin III (ATIII)-binding domain. Unfractionated heparin (UFH) and low-molecular-weight heparins (LMWHs)—heterogeneous glycosaminoglycans derived from animal tissues—exhibit variable anticoagulant activity due to molecular polydispersity. This heterogeneity necessitated rigorous monitoring and carried inherent bleeding risks, driving the quest for synthetically homogeneous alternatives [1] [7].

A breakthrough emerged in the 1980s with the identification of a unique pentasaccharide sequence (5-sugar unit) within heparin responsible for high-affinity ATIII binding. This sequence, comprising specific sulfated monosaccharides in a defined spatial arrangement, selectively potentiated factor Xa (FXa) inhibition without directly inhibiting thrombin (FIIa). Chemists at Sanofi-Synthélabo/Organon pioneered the total synthesis of this sequence, resulting in fondaparinux—a 1728 Da homogeneous compound approved in 2002 as the first synthetic FXa inhibitor [1] [2]. Fondaparinux demonstrated several advantages over heparins:

  • Structural homogeneity: Precisely defined chemical structure eliminating batch variability.
  • Target specificity: Exclusive anti-FXa activity via ATIII without anti-FIIa effects.
  • Predictable pharmacokinetics: Complete subcutaneous bioavailability and renal clearance [1] [4].

Despite these advances, fondaparinux required daily dosing due to its 17-hour half-life and lacked an antidote. This spurred research into elongated-acting derivatives, culminating in idraparinux [2] [5].

Table 1: Evolution of Synthetic Pentasaccharides

FeatureUnfractionated HeparinFondaparinuxIdraparinux
Molecular WeightPolydisperse (3–30 kDa)1728 Da (homogeneous)~1728 Da (modified)
Target SpecificityFXa, FIIa, othersFXa only via ATIIIFXa only via ATIII
Dosing FrequencyMultiple daily injectionsOnce dailyOnce weekly
Synthetic ControlNo (biological source)YesYes
Critical InnovationN/AFirst synthetic ATIII ligandHyper-sulfation for prolonged half-life

Idraparinux as a Paradigm Shift in Long-Acting Factor Xa Inhibition

Idraparinux emerged as a strategic molecular refinement of fondaparinux, engineered to overcome its pharmacokinetic limitations while retaining FXa specificity. Key chemical modifications centered on enhanced sulfation:

  • N-sulfation: Replacement of N-acetyl groups with N-sulfate moieties on glucosamine residues.
  • O-sulfation: Additional O-sulfate groups at strategic positions (e.g., 6-O) on sugar units [4] [7].

These alterations significantly increased the negative charge density and optimized the compound’s electrostatic interaction with ATIII, boosting binding affinity approximately 30-fold compared to fondaparinux (dissociation constant Kd ~40 nM for fondaparinux vs. ~1 nM for idraparinux) [2] [5]. Consequently, idraparinux formed an exceptionally stable complex with ATIII, drastically reducing its dissociation rate and prolonging its biological activity.

Pharmacokinetically, this translated into two revolutionary attributes:1. Extended Elimination Half-life: Idraparinux exhibits a terminal half-life of ~66 days (vs. 17 hours for fondaparinux), facilitated by negligible metabolism and slow renal clearance of the ATIII-idraparinux complex [3]. Population pharmacokinetic analyses from Phase III trials confirmed a three-compartment model:- Central Volume: 3.36 L- Clearance: 0.0255 L/h- Steady-State Volume: 30.8 L [3]2. Time to Steady-State: Required ~35 weeks of weekly dosing due to profound accumulation, contrasting sharply with fondaparinux’s rapid steady-state achievement [3].

Table 2: Pharmacokinetic Properties of Idraparinux

ParameterValueClinical Implication
Terminal Half-life66.3 daysOnce-weekly subcutaneous dosing
Clearance0.0255 L/hHighly dependent on renal function
Volume of Distribution30.8 L (steady-state)Predominantly confined to vascular compartment
AbsorptionTmax = 2.5 h post-SC injectionRapid bioavailability
Primary EliminationRenal (unchanged)Contraindicated in severe renal impairment

The molecule’s irreversible binding mechanism to ATIII initially precluded rapid neutralization—a limitation later addressed in its biotinylated derivative, idrabiotaparinux [5] [6]. Nevertheless, idraparinux established proof-of-concept for ultra-long-acting anticoagulants, enabling sustained FXa suppression with infrequent dosing. Clinical trials validated its efficacy in venous thromboembolism (VTE) and atrial fibrillation, though bleeding concerns with extended use halted development [5] [8]. Its legacy persists in idrabiotaparinux, which retains idraparinux’s pharmacodynamics but incorporates a biotin moiety for avidin-mediated reversal [6].

Idraparinux thus epitomizes rational structure-based drug design: iterative optimization of a natural template (heparin → fondaparinux → idraparinux) through targeted chemical modifications to achieve unprecedented pharmacokinetic refinement and therapeutic convenience.

Properties

CAS Number

162610-17-5

Product Name

Idraparinux

IUPAC Name

nonasodium;(2S,3S,4S,5R,6R)-6-[(2R,3R,4S,5R,6R)-6-[(2R,3S,4S,5R,6R)-2-carboxylato-4,5-dimethoxy-6-[(2R,3R,4S,5R,6S)-6-methoxy-4,5-disulfonatooxy-2-(sulfonatooxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-disulfonatooxy-2-(sulfonatooxymethyl)oxan-3-yl]oxy-4,5-dimethoxy-3-[(2R,3R,4S,5R,6R)-3,4,5-trimethoxy-6-(sulfonatooxymethyl)oxan-2-yl]oxyoxane-2-carboxylate

Molecular Formula

C38H64NaO49S7

Molecular Weight

1552.3 g/mol

InChI

InChI=1S/C38H64O49S7.Na/c1-64-15-12(9-72-88(43,44)45)76-35(27(68-5)18(15)65-2)80-21-19(66-3)28(69-6)37(82-25(21)32(39)40)79-17-14(11-74-90(49,50)51)77-38(31(87-94(61,62)63)24(17)85-92(55,56)57)81-22-20(67-4)29(70-7)36(83-26(22)33(41)42)78-16-13(10-73-89(46,47)48)75-34(71-8)30(86-93(58,59)60)23(16)84-91(52,53)54;/h12-31,34-38H,9-11H2,1-8H3,(H,39,40)(H,41,42)(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54)(H,55,56,57)(H,58,59,60)(H,61,62,63);/t12-,13-,14-,15-,16-,17-,18+,19+,20+,21+,22+,23+,24+,25+,26-,27-,28-,29-,30-,31-,34+,35-,36-,37-,38-;/m1./s1

InChI Key

LRWRCXOPMFQZNL-QIEZGXCVSA-N

SMILES

COC1C(OC(C(C1OC)OC)OC2C(C(C(OC2C(=O)O)OC3C(OC(C(C3OS(=O)(=O)O)OS(=O)(=O)O)OC4C(C(C(OC4C(=O)O)OC5C(OC(C(C5OS(=O)(=O)O)OS(=O)(=O)O)OC)COS(=O)(=O)O)OC)OC)COS(=O)(=O)O)OC)OC)COS(=O)(=O)O

Solubility

Soluble in DMSO

Synonyms

idraparinux
idraparinux sodium
ORG 34006
ORG-34006
SANORG 34006
SANORG-34006
SR 34006
SR-34006
SR34006

Canonical SMILES

COC1C(OC(C(C1OC)OC)OC2C(C(C(OC2C(=O)O)OC3C(OC(C(C3OS(=O)(=O)O)OS(=O)(=O)O)OC4C(C(C(OC4C(=O)O)OC5C(OC(C(C5OS(=O)(=O)O)OS(=O)(=O)O)OC)COS(=O)(=O)O)OC)OC)COS(=O)(=O)O)OC)OC)COS(=O)(=O)O.[Na]

Isomeric SMILES

CO[C@@H]1[C@H](O[C@@H]([C@@H]([C@H]1OC)OC)O[C@H]2[C@@H]([C@H]([C@@H](O[C@@H]2C(=O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3OS(=O)(=O)O)OS(=O)(=O)O)O[C@H]4[C@@H]([C@H]([C@@H](O[C@H]4C(=O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5OS(=O)(=O)O)OS(=O)(=O)O)OC)COS(=O)(=O)O)OC)OC)COS(=O)(=O)O)OC)OC)COS(=O)(=O)O.[Na]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.